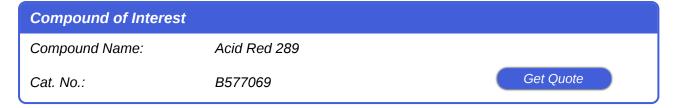


Application Notes and Protocols: Acid Red 289 Staining for Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 289 is a water-soluble, synthetic anionic dye belonging to the xanthene class.[1][2] Its chemical structure imparts a vibrant red color and fluorescent properties, making it a valuable tool for various biological staining applications.[3][4] In fluorescence microscopy, Acid Red 289 can be utilized to visualize cellular structures, leveraging its ability to bind to cellular components such as proteins and nucleic acids.[3] These application notes provide a comprehensive overview and a generalized protocol for the use of Acid Red 289 in fluorescence microscopy.

Chemical and Spectral Properties

A summary of the key properties of **Acid Red 289** is presented in the table below, providing essential data for experimental setup and filter selection in fluorescence microscopy.



Property	Value	References
CAS Number	12220-28-9	[1][2]
Molecular Formula	C35H29N2NaO7S2	[1][2]
Molecular Weight	676.74 g/mol	[1][2]
Appearance	Dark red to brown powder	[4]
Solubility	Water soluble	[4]
Maximum Absorption (λmax)	525-529 nm (in water)	[3]
Fluorescence Emission	500-700 nm	[3]

Staining Principle

Acid Red 289, as a member of the xanthene dye family, is expected to stain cellular components based on electrostatic and hydrophobic interactions. Its anionic nature suggests a propensity to bind to positively charged sites within the cell, such as proteins and nucleic acids. The precise mechanism of binding and the resulting fluorescence can be influenced by the local cellular environment, including pH.

Experimental Protocols

The following are generalized protocols for staining both fixed and live cells with **Acid Red 289**. It is crucial to note that optimal conditions, particularly dye concentration and incubation times, are cell-type dependent and should be determined empirically by the researcher.

Protocol 1: Staining of Fixed Cells

This protocol is suitable for visualizing cellular morphology and the general distribution of **Acid Red 289**-avid structures in preserved cells.

Materials:

- Acid Red 289 stock solution (e.g., 1 mg/mL in deionized water or PBS)
- Phosphate-Buffered Saline (PBS), pH 7.4



- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
- Mounting Medium (with antifade reagent)
- Glass slides and coverslips

Procedure:

- Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.
- Washing: Gently wash the cells twice with PBS.
- Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. For staining of surface components, this step can be omitted.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Staining: Dilute the Acid Red 289 stock solution in PBS to a working concentration (a starting range of 1-10 μg/mL is recommended for optimization). Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three to five times with PBS to remove unbound dye.
- Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for excitation and emission in the green-orange to red range.

Protocol 2: Staining of Live Cells



This protocol is intended for the visualization of dynamic processes in living cells. Care should be taken to minimize dye-induced toxicity.

Materials:

- Acid Red 289 stock solution (e.g., 1 mg/mL in deionized water or cell culture medium)
- Complete cell culture medium
- Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution HBSS)

Procedure:

- Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.
- Staining Solution Preparation: Prepare a working solution of Acid Red 289 in pre-warmed complete cell culture medium or a suitable imaging buffer. A starting concentration range of 0.5-5 μg/mL is recommended for optimization to minimize cytotoxicity.
- Staining: Remove the culture medium from the cells and add the **Acid Red 289** staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.
- Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of **Acid Red 289** in fluorescence microscopy. Researchers should use these as a starting point for their own optimization experiments.

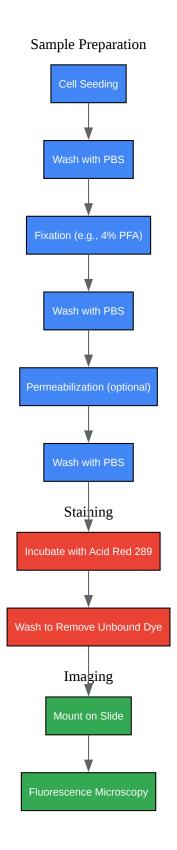


Parameter	Recommended Range	Notes
Excitation Wavelength	520 - 540 nm	Based on λmax of 525-529 nm
Emission Filter	560 - 650 nm	To capture the broad emission spectrum
Fixed Cell Staining Concentration	1 - 10 μg/mL	Optimization is critical for different cell types
Live Cell Staining Concentration	0.5 - 5 μg/mL	Lower concentrations are recommended to reduce cytotoxicity
Fixed Cell Incubation Time	20 - 60 minutes	Dependent on cell type and dye concentration
Live Cell Incubation Time	15 - 30 minutes	Shorter times are preferable to minimize stress on live cells

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for fixed cell staining and the logical considerations for protocol development.

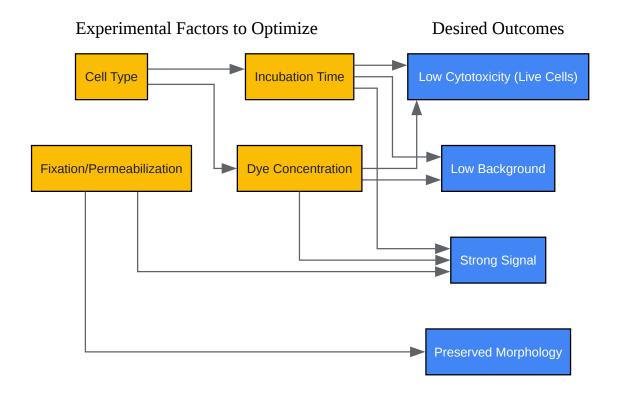




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Fig. 1: Experimental workflow for fixed cell staining with Acid Red 289.





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Fig. 2: Logical relationships in optimizing the staining protocol.

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